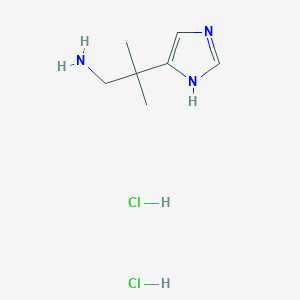

2-(1H-咪唑-5-基)-2-甲基丙-1-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . The regiocontrolled synthesis of substituted imidazoles has been highlighted, with these heterocycles being key components to functional molecules used in a variety of everyday applications . Specific synthetic routes for imidazole and their derived products have been summarized in various studies .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by the presence of two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

1. 合成和结构研究

由 2-苯基-1H-咪唑-4-甲醛和胺/二胺(包括 2-甲基丙-1-胺)衍生的亚胺和双亚胺已被合成并表征用于结构研究。由于它们的手性,这些化合物显示出在各种化学反应和应用中的潜力 (Pařík & Chlupatý,2014 年).

2. 分子对接和实验研究

相关咪唑衍生物的分子结构已使用实验技术和 DFT 等理论方法进行了研究。这些研究对于理解此类化合物的生物活性和化学性质至关重要 (Aayisha 等人,2019 年).

3. 抗癌研究

包括与 2-(1H-咪唑-5-基)-2-甲基丙-1-胺 相关的咪唑衍生物已合成并评估了它们的抗癌活性。这项研究展示了这些化合物在开发新的抗癌剂中的潜力 (Rashid,Husain 和 Mishra,2012 年).

4. 在气体发生器中的应用

基于咪唑的分子已被制备用于富氮气体发生器的潜在应用中。研究它们的理化性质对于在高能材料中的应用至关重要 (Srinivas,Ghule 和 Muralidharan,2014 年).

5. 新型光学活性化合物的合成

已经对由氨基酸酯合成新的光学活性 1H-咪唑 3-氧化物进行了研究。这些化合物在各种化学和制药过程中具有潜在应用 (Jasiński,Mlostoń,Linden 和 Heimgartner,2008 年).

6. 抗菌应用

对 2-氯-1-(2,4-二氯苯基)-3-(1H-咪唑-1-基)-2-苯基丙-1-酮盐酸盐等化合物的研究表明对厌氧菌具有特异性活性,表明类似化合物在抗菌应用中的潜在用途 (Dickens 等人,1991 年).

7. 功能化衍生物的合成

已经探索了功能化乙内酰脲衍生物的合成及其向 4H-咪唑的转化。此类化合物在药学中具有潜在应用 (Kamila,Ankati 和 Biehl,2011 年).

作用机制

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity of the compound.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion would depend on the specific structure of the compound and its interactions with metabolic enzymes.

Result of Action

Given the broad range of biological activities of imidazole derivatives , the effects could range from antimicrobial to anti-inflammatory, antitumor, and more.

安全和危害

Safety information for similar compounds indicates that they can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Given the broad range of chemical and biological properties of imidazole compounds, they have become an important synthon in the development of new drugs . Future research will likely continue to explore the potential of these compounds in various applications, including their role in overcoming antimicrobial resistance in drug therapy .

属性

IUPAC Name |

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7(2,4-8)6-3-9-5-10-6;;/h3,5H,4,8H2,1-2H3,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRVVZIOTNBJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CN=CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)

![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)

![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)